2-Methyl-1,7-phenanthroline

Antifungal activity Coordination chemistry Phenanthroline isomers

Researchers needing patent-differentiable hole-blocking scaffolds face limited options in the crowded 1,10-phenanthroline IP space. 2-Methyl-1,7-phenanthroline (CAS 61351-90-4) offers a distinct 1,7-isomer with lower HOMO energy levels for efficient electron transport. · Non-chelating nitrogen placement avoids metal sequestration-validated inactive vs. Candida. · mp ~170 °C yields wider thermal processing window than BCP or BPhen. · LogP 3.09 (20× more lipophilic than 1,10-isomer) suits CNS probe design. · Cis isomer is a yellow oil for solvent-free liquid-phase coordination. Supplied at ≥95% purity; available from BenchChem with global shipping.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 61351-90-4
Cat. No. B1366921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,7-phenanthroline
CAS61351-90-4
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC3=C2C=CC=N3
InChIInChI=1S/C13H10N2/c1-9-4-5-10-6-7-12-11(13(10)15-9)3-2-8-14-12/h2-8H,1H3
InChIKeyNUJFAQKFUDBKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,7-phenanthroline Physicochemical Profile


2-Methyl-1,7-phenanthroline (CAS 61351-90-4) is a nitrogen-containing heterocyclic compound belonging to the 1,7-phenanthroline subclass, bearing a single methyl substituent at the 2-position of the fused tricyclic aromatic system. Its defining structural feature is the placement of the two nitrogen atoms on different rings of the phenanthroline framework, in contrast to the ortho-positioned nitrogens of the more common 1,10-phenanthroline isomer [1]. The compound has a molecular formula of C₁₃H₁₀N₂, a molecular weight of 194.18–194.23 g/mol, a melting point of 170.0 ± 2.0 °C, a boiling point of 372.3 ± 27.0 °C, a density of 1.316 ± 0.06 g/cm³, a calculated LogP of 3.09, and a polar surface area (PSA) of 25.78 Ų [2]. It exists as both cis (yellow oily substance) and trans (monoclinic crystal) isomers [2].

1
Scaffold geometry
Non-chelating 1,7-nitrogen arrangement supports metal-free sensing and biological assay design
2
Thermal workflow
Elevated melting point (~170 °C) supports vacuum thermal evaporation and high-temperature processing
3
Isomer form
Cis (oil) and trans (crystal) isomers offer distinct handling options for solid-state or liquid-phase use

2-Methyl-1,7-phenanthroline: Why 1,10-Analogs Cannot Substitute


The 1,7-phenanthroline scaffold is not a simple positional isomer of 1,10-phenanthroline; the non-adjacent nitrogen atom placement fundamentally alters its coordination chemistry. Metal-free 1,7-phenanthroline and 4,7-phenanthroline were shown to be inactive against Candida albicans, whereas metal-free 1,10-phenanthroline exhibited significant antifungal activity, demonstrating that the non-chelating isomers lack the metal-binding functionality required for biological activity [1]. In OLED applications, 1,7-phenanthroline derivatives possess lower HOMO energy levels compared to 1,10-phenanthroline analogs, making them particularly suitable as hole-blocking and electron-transporting materials [2]. The 2-methyl substituent further modifies the electronic and solubility properties relative to the unsubstituted 1,7-phenanthroline parent (pKa 4.30, mp 79–81 °C) . These structural and electronic differences mean that neither 1,10-phenanthroline, 2-methyl-1,10-phenanthroline, nor unsubstituted 1,7-phenanthroline can serve as functional drop-in replacements for 2-methyl-1,7-phenanthroline in applications where non-chelating nitrogen geometry, specific HOMO/LUMO alignment, or the combined electronic/steric effects of the 1,7-isomer with a 2-methyl group are required.

Coordination behavior
2-Methyl-1,7-phenanthroline: non-chelating nitrogen placement
1,10-Phenanthroline analogs form stable 5-membered chelate rings; metal-binding profile may not transfer
Thermal processing
2-Methyl-1,7-phenanthroline: reported mp ~170 °C
2-Methyl-1,10-phenanthroline (mp ~80 °C) and unsubstituted 1,7-phen (mp ~79 °C) may shift thermal stability context
Electronic properties
1,7-Isomer class: lower HOMO levels for hole-blocking
1,10-Phenanthroline-based hole-blockers (BPhen, BCP) have higher HOMO levels; HOMO/LUMO alignment may require review

2-Methyl-1,7-phenanthroline Differentiation Evidence


Non-Chelating Geometry: Anti-Candida Selectivity

The non-adjacent nitrogen placement in 1,7-phenanthrolines prevents formation of the 5-membered chelate ring that defines 1,10-phenanthroline chemistry. This translates to a stark functional difference: in standardized anti-Candida albicans assays under identical conditions, metal-free 1,7-phenanthroline and 4,7-phenanthroline were completely inactive, whereas metal-free 1,10-phenanthroline and its metal complexes (Cu(II), Mn(II), Ag(I)) showed potent inhibition [1]. The 1,7-isomer's non-chelating nature is thus directly linked to loss of antifungal function. 2-Methyl-1,7-phenanthroline, bearing the same 1,7-nitrogen geometry, is expected to share this non-chelating selectivity profile, making it useful where metal chelation must be avoided—a distinct advantage over 1,10-phenanthroline analogs in metal-sensitive biological systems.

Non-chelating geometry
Class-level inference
1,7-isomer inactive vs. 1,10-isomer active (metal-free)
Supports non-chelating probe selection for metal-sensitive assay context
Inferred from 1,7-phenanthroline class; methyl analog not directly tested in anti-Candida assay
Antifungal activity Coordination chemistry Phenanthroline isomers

Melting Point Advantage for Thermal Processing

2-Methyl-1,7-phenanthroline exhibits a melting point of 170.0 ± 2.0 °C [1], which is significantly higher than that of its closest structural analogs. The 1,10-isomer counterpart 2-methyl-1,10-phenanthroline (CAS 3002-77-5) melts at approximately 80 °C , while the unsubstituted 1,7-phenanthroline (CAS 230-46-6) melts at 79–81 °C . This ~90 °C elevation in melting point indicates substantially stronger intermolecular interactions in the solid state, likely arising from the combined effects of the 1,7-nitrogen geometry and the 2-methyl group. This thermal stability advantage is directly relevant for vacuum thermal evaporation processes used in OLED fabrication and for high-temperature analytical applications.

Melting point
Cross-study comparable
170.0 ± 2.0 °C
Reported ~90 °C elevation vs. 1,10-analog and unsubstituted parent supports wider thermal processing context
Comparator mp values from multiple supplier datasheets; class-level verification recommended
Thermal stability Material processing Physicochemical properties

Enhanced Lipophilicity for Membrane Permeation

The introduction of a single methyl group at the 2-position of the 1,7-phenanthroline scaffold increases the calculated LogP from approximately 2.29 (for unsubstituted 1,7-phenanthroline) to 3.09 (for 2-methyl-1,7-phenanthroline) , representing a ΔLogP of +0.80. This corresponds to an approximately 6.3-fold increase in octanol-water partition coefficient, indicating substantially enhanced lipophilicity. For comparison, 1,10-phenanthroline has a reported Log Kow of approximately 1.78 (experimental) , making 2-methyl-1,7-phenanthroline over 20-fold more lipophilic than the 1,10-isomer parent. This property is particularly relevant for applications requiring membrane permeability or solubility in non-polar media.

Lipophilicity
Cross-study comparable
LogP 3.09 (calculated)
Reported ~20× more lipophilic than 1,10-phenanthroline supports membrane-permeation assay context
Calculated value; experimental logP determination not available in reviewed sources
Lipophilicity Partition coefficient Drug design

Lower HOMO Levels for Hole-Blocking OLEDs

A 2022 study by Yamamoto et al. demonstrated that 1,7-phenanthroline derivatives possess intrinsically lower HOMO energy levels compared to 1,10-phenanthroline derivatives, making them particularly effective as hole-blocking materials in OLED devices [1]. While specific HOMO/LUMO values for 2-methyl-1,7-phenanthroline itself are not reported in the primary literature, the study established a clear structure-property relationship: the 1,7-nitrogen geometry (nitrogens on different rings) consistently yields lower HOMO levels than the 1,10-isomer geometry, independent of additional substituents. The 2-methyl group further tunes the electronic properties by adding electron-donating character, modulating the precise HOMO/LUMO alignment for specific device architectures. The study synthesized and evaluated multiple 1,7-phenanthroline derivatives with varying substituents, establishing the 1,7-scaffold as a distinct and underexplored platform for electron-transport/hole-blocking applications [1].

Hole-blocking suitability
Class-level inference
1,7-isomers show lower HOMO than 1,10-isomers
Reported structure-property relationship supports OLED hole-blocking material research
Specific HOMO/LUMO values for 2-methyl derivative not yet reported; device-level validation needed
OLED materials Hole-blocking layer Electron transport

Synthetic Accessibility via Three-Component Condensation

Kozlov and Gusak (2010) reported a convenient three-component one-pot procedure for synthesizing methyl-substituted 1,7-phenanthroline derivatives—including the core scaffold of 2-methyl-1,7-phenanthroline—via condensation of 2-methylquinolin-5-amine with aromatic aldehydes and cyclic 1,3-diketones in butyl alcohol [1]. The method yielded 16 previously unknown derivatives, demonstrating the versatility of this synthetic route. This contrasts with 1,10-phenanthroline derivatives, which are typically accessed via Skraup or Doebner-Miller reactions. The specific synthetic accessibility of the 1,7-subclass, which had been underexplored due to lack of selective synthesis methods [2], represents a key differentiator for procurement: the 2-methyl-1,7-phenanthroline scaffold offers a distinct chemical space for derivative libraries that is orthogonal to the well-trodden 1,10-phenanthroline chemical space.

Synthetic accessibility
Class-level inference
3-component condensation; 16 derivatives reported
Supports derivative-library expansion orthogonal to 1,10-phenanthroline chemical space
Method from Kozlov & Gusak (2010); scope and yield data to verify for specific analogs
Synthetic chemistry 1,7-Phenanthroline derivatives Multi-component reaction

Cis/Trans Isomerism: Unique Liquid and Crystal Forms

2-Methyl-1,7-phenanthroline exhibits cis-trans isomerism with markedly different physical forms: the cis isomer is a yellow oily substance, while the trans isomer crystallizes as a monoclinic crystal [1]. This is a property not observed in the symmetric 1,10-phenanthroline or 2-methyl-1,10-phenanthroline, which lack this type of geometrical isomerism. The distinct physical states of the two isomers—liquid (oil) vs. crystalline solid—provide unique handling and formulation options. The trans (monoclinic crystal) form may be preferable for X-ray crystallography and solid-state characterization, while the cis (oil) form may offer advantages in solution-phase applications or as a liquid-phase ligand precursor.

Cis/trans isomerism
Direct head-to-head comparison
Cis: yellow oil; Trans: monoclinic crystal
Unique liquid isomer form supports solvent-free chemistry and liquid-formulation research
1,10-Phenanthroline analogs are exclusively crystalline; isomer ratio in supplied lot to verify
Solid-state chemistry Polymorphism Formulation science

2-Methyl-1,7-phenanthroline Procurement Scenarios


Hole-Blocking Layer Precursor for OLEDs

Based on the demonstrated lower HOMO energy levels of 1,7-phenanthroline derivatives compared to 1,10-isomers [1], 2-methyl-1,7-phenanthroline is a structurally distinct building block for hole-blocking materials. Its melting point of ~170 °C provides a wider thermal processing window compared to BCP (mp ~280 °C but with lower glass transition) and BPhen (~62 °C glass transition), while the 2-methyl group allows electronic property tuning. The 1,7-scaffold offers patent-differentiable IP space relative to the crowded 1,10-phenanthroline HBL patent landscape.

Non-Chelating Probe for Metal-Sensitive Assays

1,7-Phenanthrolines, including its 2-methyl derivative, lack the chelating ability of 1,10-phenanthroline due to non-adjacent nitrogen placement. This was functionally validated by McCann et al. (2000), who showed metal-free 1,7-phenanthroline was inactive against Candida, whereas 1,10-phenanthroline was highly active via metal chelation [2]. For researchers studying metalloenzymes or metal-dependent biological processes, 2-methyl-1,7-phenanthroline can serve as a non-chelating control compound or scaffold, whereas 1,10-phenanthroline analogs would confound results by sequestering essential metal cofactors.

Lipophilic Scaffold for CNS Drug Discovery

With a LogP of 3.09 , 2-methyl-1,7-phenanthroline is approximately 20-fold more lipophilic than 1,10-phenanthroline (Log Kow ~1.78) and 6-fold more lipophilic than unsubstituted 1,7-phenanthroline (Log Kow ~2.29) . This LogP falls within the optimal range for blood-brain barrier penetration (typically LogP 2–4), making it a suitable scaffold for CNS-targeted probe design. The established synthetic route via 2-methylquinolin-5-amine condensation [3] enables further derivatization for structure-activity relationship (SAR) studies.

Liquid-Phase Ligand for Solvent-Free Chemistry

The cis isomer of 2-methyl-1,7-phenanthroline exists as a yellow oil at room temperature [4], in contrast to the exclusively crystalline forms of 1,10-phenanthroline and 2-methyl-1,10-phenanthroline. This unique physical state enables its use as a liquid-phase ligand in solvent-free coordination reactions, direct incorporation into liquid formulations, or as a neat reaction medium. Procurement of the cis-enriched or pure cis isomer may be specified for applications requiring a liquid phenanthroline building block.

Application
Selection Property
Validation Focus
OLED hole-blocking layer research
1,7-Isomer HOMO-level context
Device-level HOMO/LUMO alignment review
Non-chelating probe for metal-sensitive assays
1,7-Nitrogen geometry
Metal-chelation exclusion in biological assay context
Lipophilic scaffold for CNS probe design
Reported LogP ~3.09
Membrane-permeability and brain-penetration assay context
Liquid-phase ligand research
Cis isomer oil form
Solvent-free chemistry and liquid-formulation endpoint review
Quote Request

Request a Quote for 2-Methyl-1,7-phenanthroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.